molecular formula C8H9N2NaO3 B1413210 Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate CAS No. 188781-05-7

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate

Cat. No.: B1413210
CAS No.: 188781-05-7
M. Wt: 204.16 g/mol
InChI Key: PDCRREORJZJENS-UHFFFAOYSA-M
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Description

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is a chemical compound with the molecular formula C8H9N2NaO3. It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate typically involves the reaction of ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their biological effects. For example, they can inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

  • Ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
  • Sodium 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Comparison: Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is unique due to its specific ethoxycarbonyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCRREORJZJENS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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